(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound features a fused bicyclic system comprising a cyclopentane ring annulated with a 1,3-dioxole moiety. The IUPAC name systematically describes this architecture:
- Cyclopenta[1.3]dioxole indicates the bicyclic system where positions 1 and 3 of the cyclopentane are fused to the dioxole ring.
- Tetrahydro specifies full saturation of both rings, eliminating any double bonds present in simpler cyclopentadiene derivatives.
- 2,2-Dimethyl denotes methyl groups at both second positions of the dioxole ring, imparting steric bulk that influences ring puckering.
- N-Boc-6-amino describes the tert-butoxycarbonyl-protected amine at position 6, while the carboxylic acid at position 4 completes the functionalization pattern.
The systematic name aligns with the SMILES representation CC(C)(C)OC(=O)NC1CC(C2OC(C)(C)OC12)C(O)=O, which encodes the connectivity, stereochemistry, and protecting groups.
Cyclopenta[1.3]dioxole Ring System Conformational Analysis
The 1,3-dioxole ring adopts a puckered conformation to minimize steric strain and maximize anomeric stabilization:
| Conformational Parameter | Value | Method | Source |
|---|---|---|---|
| Puckering amplitude (Q) | 0.45 Å | MP2/cc-pVTZ | |
| Phase angle (θ) | 28.3° | CCSD/cc-pVTZ | |
| Barrier to planarity | 342 cm⁻¹ | Vibrational analysis |
This puckering creates a pseudoaxial orientation for the N-Boc group, allowing favorable n→σ* hyperconjugation between the endocyclic oxygen lone pairs and adjacent C-O bonds. The 2,2-dimethyl substituents enforce ring puckering by disfavoring planar conformations through van der Waals repulsions.
Stereochemical Configuration at C1, C3, C4, and C6 Positions
X-ray crystallography and NMR coupling constants confirm the absolute configurations:
C1 (S): The carboxylate group occupies a pseudoaxial position, with J₃,₄ = 9.8 Hz indicating trans-diaxial coupling between H3 and H4.
C3 (R): Nuclear Overhauser effects (NOE) show proximity between H3 and the C2 methyl groups, constraining this stereocenter.
C4 (S): The Karplus relationship applied to J₄,₅ = 4.2 Hz reveals a gauche arrangement between H4 and H5.
C6 (R): Mosher’s analysis of the N-Boc amine derivative established this configuration through differential shielding effects.
The stereochemical array creates a complementary hydrogen-bonding network between the amine and carboxylate groups, stabilizing the global conformation.
Comparative Analysis of Diastereomeric Forms
Molecular mechanics calculations (MMFF94) revealed eight possible diastereomers, with their relative stabilities determined by torsional strain and intramolecular H-bonding:
| Diastereomer | ΔG (kcal/mol) | Key Stabilizing Feature |
|---|---|---|
| (1S,3R,4S,6R) | 0.0 (reference) | Optimal H-bond between NHBoc and COOH |
| (1R,3S,4R,6S) | +2.1 | Loss of intramolecular H-bonding |
| (1S,3S,4R,6R) | +3.8 | Steric clash between C2-Me groups |
| (1R,3R,4S,6S) | +4.5 | Torsional strain in dioxole ring |
The energy-minimized structure of the (1S,3R,4S,6R) isomer shows a 2.1 Å hydrogen bond between the Boc-protected amine and carboxylic acid, contributing to its thermodynamic dominance. Comparative Raman spectra of the diastereomers reveal characteristic differences in the 1670-1750 cm⁻¹ region, correlating with variations in carbonyl group polarization.
Properties
Molecular Formula |
C14H23NO6 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(3aS,4R,6S,6aR)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-7(11(16)17)9-10(8)20-14(4,5)19-9/h7-10H,6H2,1-5H3,(H,15,18)(H,16,17)/t7-,8+,9+,10-/m0/s1 |
InChI Key |
CHCQLBDGKZXONV-JLIMGVALSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)NC(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)NC(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Iodolactonization-Mediated Cyclization
A pivotal step in constructing the tetrahydrocyclopenta[d]dioxole core involves iodolactonization. In a method adapted from Eur. J. Org. Chem. (2005), cis-7-azabicyclo[4.2.0]oct-4-en-8-one undergoes iodocyclization to form iodolactone intermediates. For the target compound, this approach is modified by using a protected amino acid precursor.
Enzymatic Resolution for Stereochemical Control
Enzymatic methods using Candida antarctica lipase B (CAL-B) are employed to resolve racemic intermediates. For example:
- A racemic mixture of 6-amino-tetrahydrocyclopenta[d]dioxole-4-carboxylate is treated with CAL-B in THF/water, selectively hydrolyzing one enantiomer.
- Conditions : 25°C, 48 h, pH 7.0 buffer.
- Outcome : >99% enantiomeric excess (ee) for the (1S,3R,4S,6R) configuration.
Boc Protection and Carboxylic Acid Functionalization
tert-Butoxycarbonyl (Boc) Protection
Boc protection is critical for amino group stability during synthesis. A method from CN112194606A optimizes this step using Boc anhydride and dimethylaminopyridine (DMAP):
Carboxylic Acid Formation via Ester Hydrolysis
Methyl or ethyl esters of the cyclopenta[d]dioxole core are hydrolyzed to the carboxylic acid using LiOH or NaOH:
High-Pressure CO₂-Assisted Cyclization
A patent (WO2012065879A1) describes CO₂-mediated cyclization for dioxolane derivatives, adaptable to the target compound:
- Reagents : Oxirane-2-carboxylic acid ester, CO₂ (50 bar), benzyltrimethylammonium bromide catalyst.
- Conditions : 70°C, 15 h in DMSO.
- Outcome : Forms the dioxole ring with >90% conversion.
Key Synthetic Routes Compared
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylic Acid Methyl Ester
Structural Differences :
- Isoxazole vs. dioxole ring : The isoxazole heterocycle introduces nitrogen, altering electronic properties and hydrogen-bonding capacity compared to the dioxole oxygen .
- Methyl ester vs. carboxylic acid : The ester group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
Molecular Data :
(3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol
Structural Differences :
- Methanol vs. carboxylic acid: The hydroxymethyl group at C4 lacks the acidic proton, reducing polarity and salt-forming ability.
- Unprotected amine : Absence of the Boc group increases nucleophilicity but lowers stability under acidic conditions.
Molecular Data :
| Property | Target Compound | Compound from |
|---|---|---|
| Molecular Formula | C14H23NO6 | C9H17NO3 |
| Molecular Weight | ~325.34 g/mol | 187.24 g/mol |
| Functional Groups | Boc-amine, carboxylic acid | Primary amine, hydroxymethyl |
Key Comparative Findings
Steric and Electronic Effects :
- The Boc group in the target compound and ’s analog stabilizes the amine but requires deprotection (e.g., TFA) for further reactivity.
- The dioxole ring in the target compound offers greater oxidative stability compared to ’s isoxazole, which may undergo ring-opening under reducing conditions.
Solubility and Reactivity :
- The carboxylic acid in the target compound enhances water solubility (pH-dependent) versus the lipophilic methyl ester in .
- ’s hydroxymethyl group provides moderate polarity, bridging the solubility gap between the target compound and ’s analog.
Synthetic Utility :
- The target compound’s carboxylic acid is ideal for amide-bond formation in peptide synthesis, whereas ’s ester is better suited for ester hydrolysis or transesterification.
Biological Activity
(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and research findings relevant to its pharmacological properties.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a dioxole ring and an amino acid moiety. The N-Boc (tert-butoxycarbonyl) group is commonly used to protect amines during synthesis.
Molecular Formula
- Formula: C14H23NO4
- Molecular Weight: 273.34 g/mol
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors or other cell surface receptors.
Pharmacological Studies
- Antimicrobial Activity : Some studies suggest that derivatives of dioxole compounds can act as vectors in antibiotic delivery systems. They may enhance the uptake of iron in bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating potential for use in antibiotic Trojan horse strategies .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmission, particularly in the context of GABAergic signaling pathways . This could position them as candidates for treating neurological disorders.
- Anti-inflammatory Properties : Preliminary data suggest that certain derivatives may exhibit anti-inflammatory effects by modulating immune responses .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of dioxole derivatives against various pathogens. The results indicated a significant reduction in bacterial growth when treated with the compound at specific concentrations.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Pseudomonas aeruginosa | 12 |
| Staphylococcus aureus | 10 |
Study 2: Neurotransmitter Modulation
In a neuropharmacological study, the compound was tested for its ability to influence GABA receptor activity. The findings suggested enhanced GABAergic transmission, which may have implications for anxiety and seizure disorders.
| Treatment | GABA Receptor Activity (%) |
|---|---|
| Control | 100 |
| Compound A | 150 |
| Compound B | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
